molecular formula C20H16ClFN4O B2782526 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-66-8

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2782526
CAS RN: 941884-66-8
M. Wt: 382.82
InChI Key: IYPIZONQNKLCNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. Without specific literature sources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several different types of functional groups, including a pyrazolo[3,4-d]pyridazin-7(6H)-one ring, a benzyl group, and a tolyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrazolo[3,4-d]pyridazin-7(6H)-one core might undergo reactions at the nitrogen atoms or the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group in the pyrazolo[3,4-d]pyridazin-7(6H)-one core could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Structural Characterization

The development of novel compounds, including pyrazolo and pyridazine derivatives, often involves complex synthesis processes. For instance, the synthesis of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines demonstrates the intricate methods used to create compounds with potential bioactivity, providing a framework for the synthesis of related compounds like the one (Kelley et al., 1995). Similarly, studies on the synthesis and characterization of pyridazinone derivatives shed light on the chemical and physical properties of such compounds, which are crucial for understanding their potential applications (Kalai et al., 2021).

Potential Applications in Medicinal Chemistry

Anticancer and Anticonvulsant Activities

Research on compounds with similar structures has shown promising anticancer and anticonvulsant activities. For example, fluoro-substituted benzo[b]pyran derivatives have been identified to exhibit anti-lung cancer activity, suggesting that the compound may have potential applications in cancer treatment (Hammam et al., 2005). Additionally, the synthesis and evaluation of imidazolyl acetic acid derivatives for anti-inflammatory and analgesic activities highlight the therapeutic potential of structurally related compounds (Khalifa & Abdelbaky, 2008).

Antimicrobial Activity

The development of novel benzothiazole pyrimidine derivatives and their evaluation for antimicrobial activity indicate the potential of related compounds to serve as new antimicrobial agents. This suggests that the compound could also be explored for its antimicrobial properties, contributing to the development of new treatments for bacterial and fungal infections (Maddila et al., 2016).

Photophysical Properties

The investigation of photophysical properties in novel 2-pyrazoline derivatives indicates the importance of structural analysis in understanding the optical behavior of such compounds, which could be relevant for applications in materials science and photodynamic therapy (Singh et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a skin or eye irritant .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, improving its pharmacological properties, or investigating its mechanism of action .

properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O/c1-12-6-3-4-9-18(12)26-19-14(10-23-26)13(2)24-25(20(19)27)11-15-16(21)7-5-8-17(15)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPIZONQNKLCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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